molecular formula C19H26N4O B6041680 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone

2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone

Katalognummer B6041680
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: YNYNDCGMRWQCFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone, also known as EMD-386088, is a selective antagonist of the dopamine D1 receptor. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.

Wirkmechanismus

The dopamine D1 receptor is a G protein-coupled receptor that is predominantly expressed in the striatum and prefrontal cortex of the brain. Activation of this receptor by dopamine leads to the activation of intracellular signaling pathways that modulate various physiological processes such as motor control, reward, and cognition.
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D1 receptor, which blocks the binding of dopamine to the receptor and thereby inhibits the downstream signaling pathways. This results in a reduction in the release of dopamine and the modulation of various physiological processes that are regulated by the dopamine D1 receptor.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone has been shown to modulate various physiological processes such as motor control, reward, and cognition. The compound has been demonstrated to improve motor control in animal models of Parkinson's disease and to enhance cognitive function in animal models of schizophrenia and ADHD.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of dopamine-mediated neurotransmission. However, one limitation of using 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Zukünftige Richtungen

There are several potential future directions for the study of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone. One area of research could be the development of more potent analogs of the compound that could be used in lower concentrations and have improved therapeutic efficacy. Another area of research could be the investigation of the long-term effects of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone on dopamine-mediated neurotransmission and the potential for the development of tolerance to the compound over time. Additionally, the potential use of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone in the treatment of other neurological disorders such as depression and addiction could also be explored.

Synthesemethoden

The synthesis of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with 4-methylbenzylamine to form the corresponding amide. This amide is then reacted with 2,6-dimethylpyrimidin-4-one in the presence of a coupling agent such as N,N'-carbonyldiimidazole to yield 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone.

Wissenschaftliche Forschungsanwendungen

2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to selectively block the dopamine D1 receptor, which plays a critical role in the regulation of dopamine-mediated neurotransmission in the brain.

Eigenschaften

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-4-22-9-11-23(12-10-22)19-20-15(3)17(18(24)21-19)13-16-7-5-14(2)6-8-16/h5-8H,4,9-13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYNDCGMRWQCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.